(3,5-Diiodophenyl)methanol
Overview
Description
(3,5-Diiodophenyl)methanol is an organic compound with the molecular formula C7H6I2O It is a derivative of phenol, where two iodine atoms are substituted at the 3 and 5 positions of the benzene ring, and a methanol group is attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
(3,5-Diiodophenyl)methanol can be synthesized through several methods. One common approach involves the iodination of phenylmethanol. The reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to introduce iodine atoms at the 3 and 5 positions of the phenyl ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process starting from readily available precursors. The process includes the iodination of phenylmethanol followed by purification steps to isolate the desired product. The reaction conditions are optimized to ensure high yield and purity of the final compound.
Chemical Reactions Analysis
Types of Reactions
(3,5-Diiodophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the iodine atoms, yielding phenylmethanol.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield (3,5-Diiodophenyl)formaldehyde or (3,5-Diiodophenyl)acetic acid.
Scientific Research Applications
(3,5-Diiodophenyl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving iodine metabolism and thyroid function.
Industry: this compound is used in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3,5-Diiodophenyl)methanol involves its interaction with molecular targets through its hydroxyl and iodine groups. The hydroxyl group can form hydrogen bonds with biological molecules, while the iodine atoms can participate in halogen bonding. These interactions can affect the compound’s biological activity and its ability to modulate specific pathways.
Comparison with Similar Compounds
Similar Compounds
Phenylmethanol: Lacks the iodine substituents, making it less reactive in certain chemical reactions.
(3-Iodophenyl)methanol: Contains only one iodine atom, resulting in different chemical and biological properties.
(4-Iodophenyl)methanol: The iodine atom is positioned differently, affecting its reactivity and applications.
Uniqueness
(3,5-Diiodophenyl)methanol is unique due to the presence of two iodine atoms at specific positions on the phenyl ring. This structural feature imparts distinct chemical reactivity and potential biological activity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
(3,5-diiodophenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6I2O/c8-6-1-5(4-10)2-7(9)3-6/h1-3,10H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNXHCRVWLIQVGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1I)I)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6I2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50490558 | |
Record name | (3,5-Diiodophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50490558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53279-79-1 | |
Record name | (3,5-Diiodophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50490558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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